Methyl 3-amino-5-fluoro-4-hydroxybenzoate
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Overview
Description
Methyl 3-amino-5-fluoro-4-hydroxybenzoate is an organic compound with the molecular formula C8H8FNO3 It is a derivative of benzoic acid, characterized by the presence of amino, fluoro, and hydroxy functional groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-5-fluoro-4-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-5-fluoro-4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion to the ester.
Another method involves the direct fluorination of methyl 3-amino-4-hydroxybenzoate using a fluorinating agent such as Selectfluor. This reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction conditions and minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-fluoro-4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of methyl 3-amino-5-fluoro-4-oxobenzoate.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-5-fluoro-4-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of methyl 3-amino-5-fluoro-4-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, fluoro, and hydroxy groups allows it to form hydrogen bonds and other interactions with biological macromolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-3-fluoro-5-hydroxybenzoate: Similar structure but with different positioning of functional groups.
Methyl 3-amino-4-hydroxybenzoate: Lacks the fluoro group.
Methyl 3-fluoro-4-hydroxybenzoate: Lacks the amino group.
Uniqueness
Methyl 3-amino-5-fluoro-4-hydroxybenzoate is unique due to the specific combination and positioning of its functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
methyl 3-amino-5-fluoro-4-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTVVUUVWYOMSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)F)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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